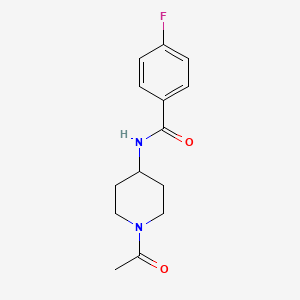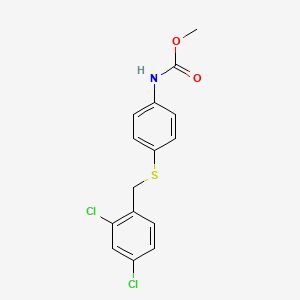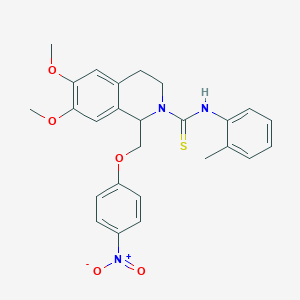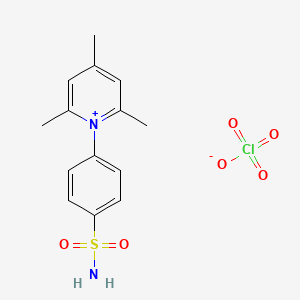
N-(1-Acetylpiperidin-4-yl)-4-fluorobenzamide
Übersicht
Beschreibung
“N-(1-Acetylpiperidin-4-yl)-4-fluorobenzamide” is a chemical compound with the CAS Number: 25519-77-1 . It has a molecular weight of 249.28 . The IUPAC name for this compound is (1-acetyl-4-piperidinyl)(4-fluorophenyl)methanone .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H16FNO2/c1-10(17)16-8-6-12(7-9-16)14(18)11-2-4-13(15)5-3-11/h2-5,12H,6-9H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a solid at ambient temperature .Wissenschaftliche Forschungsanwendungen
Cognitive Enhancement and Alzheimer's Disease
- Cognitive-Enhancing Actions in Rats : FK962, a derivative of N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide, exhibited cognitive-enhancing actions in rats. It was found to facilitate somatostatinergic nerve activity in hippocampal neurons and ameliorate cognitive dysfunction in rat models, indicating potential therapeutic value for cognitive disorders such as Alzheimer's disease (Tokita et al., 2005).
Neuroregeneration in Ophthalmology
- Axonal Regeneration and Corneal Sensitivity : FK962 was shown to facilitate axonal elongation and recovery of corneal sensitivity after corneal flap surgery in rabbits. This suggests its potential application in reducing complications after LASIK surgery (Yabuta et al., 2012).
Cerebral Blood Flow and Metabolism Studies
- Impact on Regional Cerebral Blood Flow and Metabolism : In aged rhesus macaques, FK960 (another derivative) positively affected regional cerebral blood flow and glucose metabolism in brain areas responsible for cognitive functioning. This suggests its role in restoring cognitive function deficits (Noda et al., 2003).
Cancer Imaging and Detection
- Breast Cancer Imaging : N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, related to this compound, showed potential as an agent for PET imaging of breast cancer. It exhibited high uptake in tumor models, indicating its utility in cancer detection (Shiue et al., 2000).
Neurotransmission Studies
- Hippocampal Neurotransmission : FK960 was found to induce a long-lasting facilitation of hippocampal neurotransmission. This could be related to its memory-enhancing action and implies potential applications in studying neurotransmission and memory enhancement (Matsuyama et al., 2000).
Zukünftige Richtungen
While specific future directions for “N-(1-Acetylpiperidin-4-yl)-4-fluorobenzamide” are not available, piperidine derivatives are a key category of nitrogen-bearing heterocyclic compounds and are a vital cornerstone in the production of drugs . They show several essential features and are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . Therefore, the study and development of piperidine derivatives, including “this compound”, continue to be a promising area in the field of drug discovery.
Wirkmechanismus
Target of Action
The primary target of N-(1-Acetylpiperidin-4-yl)-4-fluorobenzamide, also known as FK962, is the release of somatostatin . Somatostatin is a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation via interaction with G protein-coupled somatostatin receptors .
Mode of Action
FK962 acts as an enhancer of somatostatin release . It stimulates nerve growth and neurite elongation . The compound interacts with its targets, leading to the release of somatostatin, which in turn influences various physiological processes .
Biochemical Pathways
FK962 affects the biochemical pathway involving glial cell line-derived neurotrophic factor (GDNF) . GDNF is a small protein that potently promotes the survival of many types of neurons . FK962 stimulates the induction of GDNF from trigeminal ganglion cells . GDNF may be a part of the signaling pathway for FK962-induced neurite elongation/regeneration in rat trigeminal ganglion neurons .
Pharmacokinetics
The pharmacokinetics of FK962 involve its rapid penetration into the anterior and posterior segments of the eye, followed by diffusion into the vitreous body . An in silico pharmacokinetics study predicted that a dose regimen of 0.0054% FK962 twice per day would produce biologically effective concentrations of FK962 in the choroid/retina .
Result of Action
The molecular and cellular effects of FK962’s action include enhanced elongation and regeneration of neurites in trigeminal ganglion neurons . FK962 significantly increases the number of neuronal cells with elongated neurites in mixed cell culture . It also increases the number of ganglion cells with elongated neurites in pure culture .
Action Environment
The action of FK962 can be influenced by environmental factors such as the presence of other cells and the specific conditions of the culture environment . For instance, FK962’s effect on neurite elongation is enhanced when neurons are co-cultured with Schwann cells . This suggests that the compound’s action, efficacy, and stability can be influenced by the cellular and molecular environment in which it is applied .
Biochemische Analyse
Biochemical Properties
FK962 has been shown to interact with various biomolecules, including the neurotrophic peptide Glial cell line-derived neurotrophic factor (GDNF) . It has been found to significantly enhance high K±evoked somatostatin release from rat hippocampal slices .
Cellular Effects
FK962 has been observed to induce neurite elongation in cultured monkey trigeminal ganglion cells and rat Trigeminal Ganglion cells . This suggests that FK962 may influence cell function by promoting neuronal growth and recovery of corneal sensitivity .
Molecular Mechanism
The molecular mechanism of FK962 involves the induction of GDNF from Trigeminal Ganglion cells . GDNF may be a part of the signaling pathway for FK962-induced neurite elongation/regeneration in rat Trigeminal Ganglion neurons .
Temporal Effects in Laboratory Settings
The effects of FK962 on neurite elongation have been observed over time in laboratory settings
Dosage Effects in Animal Models
In animal models, FK962 has shown a bell-shaped dose-response curve, with 10^-9 M significantly increasing elongation of neurites . The effect of FK962 at higher concentrations was not due to toxicity, as cell numbers were not changed during the experiment .
Metabolic Pathways
It is known that FK962 can significantly reduce somatostatin-induced inhibition of Ca^2+ channels at 1-100 nM in single rat hippocampal neurons .
Eigenschaften
IUPAC Name |
N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-10(18)17-8-6-13(7-9-17)16-14(19)11-2-4-12(15)5-3-11/h2-5,13H,6-9H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHVOHJOTMCSBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
283167-06-6 | |
| Record name | FK-962 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25J7VT36F9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-4-fluoro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2693456.png)
![(11Z)-N-(2-methoxyphenyl)-11-[(4-methylphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2693461.png)
![Methyl 4-[2,5-dioxo-3-(piperidin-4-yl)imidazolidin-1-yl]benzoate hydrochloride](/img/structure/B2693463.png)

![4-methoxy-1-phenyl-5-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)pyridin-2(1H)-one](/img/structure/B2693466.png)


![N-(3,4-Dimethylphenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2693471.png)


![2-chloro-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2693475.png)
![N-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2693477.png)
![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-phenylpropyl)acetamide](/img/structure/B2693478.png)
